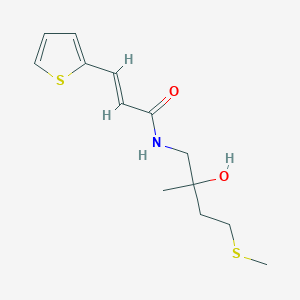
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide, also known as HMBTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. HMBTA is a member of the acrylamide family and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Scientific Research Applications
1. Chemical Synthesis and Molecular Rearrangements
- O,N and N,N Double Rearrangement : This compound undergoes unique chemical rearrangements. For instance, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to yield specific rearranged products, demonstrating its reactivity and potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
2. Material Science and Engineering
- Synthesis of Novel Derivatives : A study involved the synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, indicating the compound's utility in creating new materials with potential applications in various industries (Bondock, Nasr, Zaghary, et al., 2014).
3. Photovoltaic and Solar Cell Applications
- Organic Sensitizers for Solar Cells : The compound's derivatives have been used in the molecular engineering of organic sensitizers for solar cell applications, demonstrating high efficiency in photon conversion (Kim, Lee, Kang, et al., 2006).
4. Polymer Chemistry and Chiral Recognition
- Optically Active Polyacrylamides : Derivatives of this compound have been used in creating optically active polyacrylamides, influencing both chiroptical properties and chiral recognition, which is significant in polymer chemistry (Lu, Lou, Hu, et al., 2010).
5. Corrosion Inhibition
- Corrosion Inhibitors in Nitric Acid Solutions : Certain acrylamide derivatives, including those related to the queried compound, have been explored as effective corrosion inhibitors for metals in acidic environments, demonstrating the compound's practical applications in industrial settings (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).
properties
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-13(16,7-9-17-2)10-14-12(15)6-5-11-4-3-8-18-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJIACPYMFRHM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
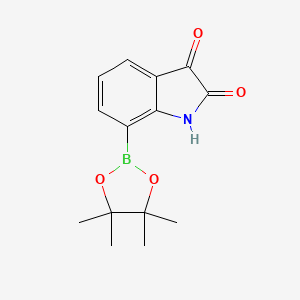
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
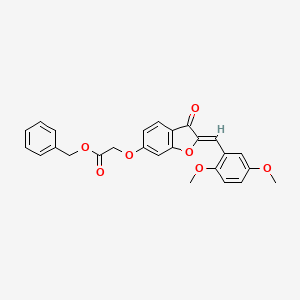
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
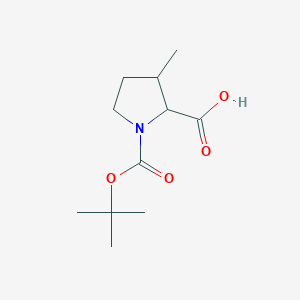
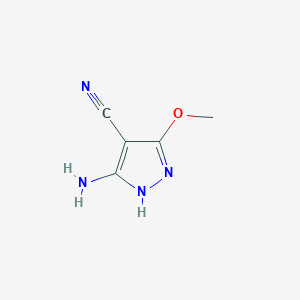
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)